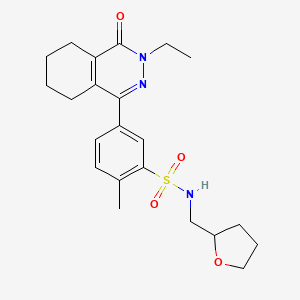![molecular formula C19H24FN3O3 B11307970 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methoxypropyl)-4-oxobutanamide](/img/structure/B11307970.png)
4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methoxypropyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methoxypropyl)-4-oxobutanamide is a synthetic organic compound characterized by its complex structure, which includes a fluorinated indole moiety and a butanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methoxypropyl)-4-oxobutanamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, starting from a phenylhydrazine and a ketone or aldehyde.
Amide Formation: The butanamide group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Methoxypropyl Substitution: The N-(3-methoxypropyl) group can be introduced via nucleophilic substitution, using an appropriate alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the carbonyl group of the butanamide, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxypropyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, under inert atmosphere.
Substitution: Alkyl halides, bases like sodium hydride (NaH), in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of various alkyl groups at the nitrogen atom.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used to study the effects of fluorinated indoles on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design and development.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its fluorinated nature may impart unique characteristics to polymers or other industrial chemicals.
作用机制
The mechanism of action of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methoxypropyl)-4-oxobutanamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the indole moiety can facilitate interactions with aromatic residues in proteins. The compound may modulate signaling pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole: Shares the indole core but lacks the butanamide and methoxypropyl groups.
N-(3-methoxypropyl)-4-oxobutanamide: Lacks the indole core and fluorine atom.
4-oxobutanamide derivatives: Various derivatives with different substituents on the amide group.
Uniqueness
The uniqueness of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methoxypropyl)-4-oxobutanamide lies in its combination of a fluorinated indole core with a butanamide group. This structure provides a balance of hydrophobic and hydrophilic properties, potentially enhancing its bioavailability and efficacy as a therapeutic agent. The presence of the fluorine atom can also improve metabolic stability and binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H24FN3O3 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-N-(3-methoxypropyl)-4-oxobutanamide |
InChI |
InChI=1S/C19H24FN3O3/c1-26-10-2-8-21-18(24)5-6-19(25)23-9-7-17-15(12-23)14-11-13(20)3-4-16(14)22-17/h3-4,11,22H,2,5-10,12H2,1H3,(H,21,24) |
InChI 键 |
QRPDUKYKBDKJKN-UHFFFAOYSA-N |
规范 SMILES |
COCCCNC(=O)CCC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11307893.png)
![2-butyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B11307898.png)
![N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11307899.png)
![5-(4-Ethylpiperazin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11307910.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-bromophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11307911.png)
![2-(2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11307915.png)
![N-{2-[(2-fluorobenzyl)sulfanyl]ethyl}-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11307916.png)
![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-beta-alanine](/img/structure/B11307922.png)

![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B11307942.png)
![2-(2-methoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11307946.png)
![N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide](/img/structure/B11307956.png)
![N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11307969.png)
![N-(2-methoxyphenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11307974.png)
